5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one
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Overview
Description
5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that features a triazine ring fused with an aminophenyl group and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with suitable electrophiles to form the desired triazine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like HY zeolite at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different physical and chemical properties, making them useful for diverse applications.
Scientific Research Applications
5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to perturb bacterial cell membranes and interfere with intracellular processes . In cancer research, it is believed to inhibit key enzymes and signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the aminophenyl group but lacks the triazine ring.
2-Aminophenylboronic acid: Contains the aminophenyl group but has different functional groups attached.
2-Aminothiazole: Similar in structure but with a thiazole ring instead of a triazine ring.
Uniqueness
5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is unique due to its combination of a triazine ring, aminophenyl group, and sulfanylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62642-31-3 |
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Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-(2-aminophenyl)-3-sulfanylidene-1,2-dihydro-1,2,4-triazin-6-one |
InChI |
InChI=1S/C9H8N4OS/c10-6-4-2-1-3-5(6)7-8(14)12-13-9(15)11-7/h1-4H,10H2,(H,12,14)(H,11,13,15) |
InChI Key |
ZWQSXSHLQIIWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NNC2=O)N |
Origin of Product |
United States |
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